2-(Spiro[2.3]hexan-4-yl)acetic acid
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
The importance of spirocyclic systems in contemporary organic chemistry stems from their distinct structural and conformational properties, which set them apart from their linear or fused-ring counterparts.
Spiro compounds often incorporate strained ring systems, particularly when small rings like cyclopropane (B1198618) or cyclobutane (B1203170) are involved. This inherent strain influences their reactivity and can be harnessed for various chemical transformations. The spiro center, being a quaternary carbon atom, creates a fixed and perpendicular orientation of the two rings. This unique geometry is crucial in the design of molecules intended to interact with specific biological targets. In the case of the spiro[2.3]hexane scaffold, the fusion of a cyclopropane and a cyclobutane ring results in a highly strained and rigid structure. The bond angles within these small rings deviate significantly from the ideal tetrahedral angle of 109.5°, leading to angle strain and increased potential energy of the molecule.
The rigidity of spirocyclic frameworks is a key attribute in molecular design. Unlike flexible acyclic or large-ring systems that can adopt multiple conformations, the conformational freedom of spirocycles is significantly restricted. This rigidity allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological macromolecules such as enzymes and receptors. researchgate.net The defined three-dimensional nature of spirocycles enables the exploration of chemical space in a way that is not possible with flat, aromatic systems, often leading to improved selectivity and potency in drug candidates. Furthermore, the introduction of a spirocyclic scaffold can enhance the metabolic stability and lipophilicity of a molecule, properties that are of high interest in drug discovery. rsc.org
Overview of the Spiro[2.3]hexane Scaffold and its Derivatives
The spiro[2.3]hexane skeleton, while less common than other spirocyclic systems, presents a fascinating area of chemical research due to its unique combination of a three-membered and a four-membered ring.
The synthesis of spiro[2.3]hexane derivatives has historically been a challenge for synthetic chemists. Early methods often involved multi-step sequences with moderate yields. More recent advancements have focused on developing more efficient and greener synthetic protocols. For instance, photoinduced synthesis methods have been developed to construct functionalized spiro[2.3]hexanes from readily available starting materials, avoiding the need for harsh reagents. rsc.org Other approaches include the cyclopropanation of methylenecyclobutanes. The development of synthetic routes to various spiro[2.3]hexane derivatives, including those with carboxylic acid functionalities, has opened up avenues for their exploration in different scientific disciplines. For example, spiro[2.3]hexane amino acids have been synthesized as conformationally-rigid analogs of gamma-aminobutyric acid (GABA). google.com
While the broader class of spiro[2.3]hexane derivatives has seen increasing interest, detailed research on specific isomers such as 2-(Spiro[2.3]hexan-4-yl)acetic acid is limited in publicly available scientific literature. This particular compound, however, serves as an excellent representative for discussing the potential properties and applications of carboxylic acid-containing spiro[2.3]hexane scaffolds.
Basic physicochemical properties of this compound and related structures are available from chemical databases and supplier information.
Table 1: Predicted Physicochemical Properties of Spiro[2.3]hexane Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
|---|---|---|---|
| This compound | C₈H₁₂O₂ | 140.18 | 1.4 |
| spiro[2.3]hexane-4-carboxylic acid | C₇H₁₀O₂ | 126.15 | 1.4 |
Note: The properties listed in this table are computationally predicted and may not reflect experimentally determined values.
Due to the scarcity of dedicated research on this compound, a detailed discussion of its specific research findings is not possible. However, based on the known chemistry of the spiro[2.3]hexane scaffold and carboxylic acid derivatives, we can infer its potential as a valuable building block in several areas. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation or esterification, allowing for its incorporation into larger, more complex molecules.
The rigid spiro[2.3]hexane core could position the acetic acid side chain in a specific spatial orientation, making it a potential candidate for investigation as a ligand for biological targets where such a defined geometry is required. The interest in strained spirocycles as bioisosteres for more common cyclic systems in drug discovery further highlights the potential value of studying compounds like this compound. rsc.orgresearchgate.net Future research into the synthesis and biological evaluation of this and related spiro[2.3]hexane carboxylic acids could uncover novel applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-spiro[2.3]hexan-6-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)5-6-1-2-8(6)3-4-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTVTJFDAIZQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CC(=O)O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Spiro 2.3 Hexan 4 Yl Acetic Acid and Its Analogues
Retrosynthetic Strategies for Spiro[2.3]hexane Carboxylic Acids
The process of designing a synthesis for complex molecules like spiro[2.3]hexane carboxylic acids often begins with retrosynthetic analysis. This method involves breaking down the target molecule into simpler, more readily available precursors. For spiro[3.3]heptane analogues, a common strategy involves using a Strecker reaction to introduce the amino acid functionality and employing a double malonate alkylation for the assembly of the spirocyclic keto ester. nih.gov A similar logic can be applied to spiro[2.3]hexane systems.
A primary disconnection strategy for 2-(Spiro[2.3]hexan-4-yl)acetic acid would involve severing the bond between the acetic acid moiety and the cyclobutane (B1203170) ring, leading back to a functionalized spiro[2.3]hexane. A further key disconnection breaks apart the cyclopropane (B1198618) ring, identifying a methylenecyclobutane derivative as a crucial intermediate. This approach simplifies the complex spirocyclic target into two main challenges: the synthesis of a suitably substituted cyclobutane and the subsequent cyclopropanation of its exocyclic double bond.
Construction of the Spiro[2.3]hexane Core
The central challenge in synthesizing these compounds is the efficient construction of the strained spiro[2.3]hexane skeleton. Various methods have been developed, with cyclopropanation reactions being the most prevalent.
Cyclopropanation Reactions
Cyclopropanation involves the addition of a C1 unit to an alkene to form a three-membered ring. In the context of spiro[2.3]hexane synthesis, this typically involves the reaction of a methylenecyclobutane derivative.
Rhodium-catalyzed reactions are among the most effective methods for synthesizing cyclopropanes from diazo compounds and alkenes. nih.gov These reactions proceed through the formation of a rhodium-carbene intermediate, which then transfers the carbene to the alkene. The choice of the rhodium catalyst and its ligands is crucial for controlling the efficiency and stereoselectivity of the reaction. nih.govnih.gov For instance, dirhodium tetracarboxylate catalysts are widely used, and their chiral variants can induce high levels of enantioselectivity. acs.org The use of sterically demanding ligands, such as triphenylacetate (TPA), on the rhodium catalyst can impart high diastereoselectivity in the cyclopropanation of alkenes with α-alkyl-α-diazoesters. nih.gov
Dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate, known as Rh₂(esp)₂, has demonstrated outstanding ability in catalyzing the cyclopropanation of a wide range of alkenes using malonate-derived carbenoids under mild conditions. researchgate.net This method is notable for its simple experimental protocol and the use of low catalyst loadings. researchgate.net
Table 1: Examples of Rhodium-Catalyzed Cyclopropanation
| Catalyst | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate | Ethyl acrylate | 59 | >97:3 | 77 | nih.gov |
| Rh₂(S-TCPTAD)₄ | Methyl p-tolyldiazoacetate | Ethyl acrylate | 71 | >97:3 | 84 | nih.gov |
| Rh₂(S-pPhTPCP)₄ | Diazo compound | Azacyclomethylidene | High | High | High | acs.org |
This table is interactive and represents selected data from the text.
The [1+2] cycloaddition of diazo compounds to alkenes is a fundamental method for forming cyclopropane rings. nih.gov This reaction can be initiated thermally, photochemically, or through transition metal catalysis. In the synthesis of the spiro[2.3]hexane core, a diazoester can be reacted with a methylenecyclobutane derivative. A notable development in this area is the use of metal- and catalyst-free conditions, where employing water as the sole solvent can dramatically increase reaction efficiency. researchgate.netresearchgate.net This "on-water" synthesis offers advantages such as high yields, a broad substrate scope, and environmentally friendly conditions. researchgate.netresearchgate.net
The Johnson–Corey–Chaikovsky reaction provides a powerful method for cyclopropanation, particularly of electron-deficient olefins, using sulfur ylides. nih.govwikipedia.org The reaction involves the nucleophilic addition of a sulfur ylide, such as dimethyloxosulfonium methylide, to an α,β-unsaturated carbonyl compound, followed by an intramolecular displacement of the sulfoxide to form the cyclopropane ring. alfa-chemistry.comyoutube.com This reaction is known for its high stereoselectivity. wikipedia.org
In the context of spiro[2.3]hexane synthesis, a cyclobutylidene-substituted α,β-unsaturated ester or ketone could serve as the substrate. The sulfur ylide would preferentially attack the double bond in a conjugate addition, leading to the formation of the spiro[2.3]hexane ring system after the intramolecular ring closure. youtube.com This method has been utilized to create complex spiro- and fused cyclopropanoids from designed azaarenium salts in what is termed an "interrupted Corey-Chaykovsky reaction". nih.gov
Table 2: Comparison of Sulfur Ylides in Corey-Chaykovsky Reaction
| Ylide | Precursor | Reactivity | Stability | Typical Substrate for Cyclopropanation |
|---|---|---|---|---|
| Dimethylsulfonium methylide | Trimethylsulfonium salt | More reactive | Less stable | Ketones, Aldehydes (for epoxidation) |
This table is interactive and summarizes key differences between common sulfur ylides.
Achieving stereocontrol during the cyclopropanation of an exocyclic double bond, such as in a methylenecyclobutane derivative, is crucial for the synthesis of specific stereoisomers of this compound. The stereochemical outcome of the addition can be influenced by the steric and electronic properties of the existing substituents on the cyclobutane ring. Electrophilic addition reactions to double bonds often occur with high π-diastereofacial selectivity, meaning the reagent preferentially attacks one face of the double bond over the other. researchgate.net For example, in steroid systems, stereospecific cyclizations have been achieved by exploiting directing groups. beilstein-journals.orgnih.gov In the synthesis of spiro[2.2]pentane carboxylic acid derivatives, a chiral camphorpyrazolidinone auxiliary attached to an α,β-unsaturated amide directed the addition of dichlorocarbene to the double bond with high diastereoselectivity. chemrxiv.org A similar strategy could be employed for spiro[2.3]hexane systems, where a chiral auxiliary directs the approach of the cyclopropanating agent to the exocyclic double bond of a methylenecyclobutane precursor.
Ring Expansion and Contraction Approaches
Ring expansion and contraction strategies offer a classical approach to modifying cyclic systems. These methods involve the rearrangement of a precursor molecule to either enlarge or shrink a ring, providing a pathway to the desired carbocyclic skeleton.
The expansion of smaller, highly strained spirocycles like spiropentane (B86408) (also known as spiro[2.2]pentane) serves as a viable route to the spiro[2.3]hexane system. The inherent ring strain of the spiropentane core can be harnessed to drive transformations that result in the formation of the larger cyclobutane ring. For instance, the reaction of substituted alkylidenecyclopropanes with trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) in dichloromethane (B109758) (CH₂Cl₂) has been shown to exclusively afford 1,1-disubstituted spiro[2.3]hexanes. This transformation proceeds through a proposed 2-cyclopropylethyl rearrangement of a cyclopropane-containing organoaluminum intermediate. A plausible mechanism for the transformation of 1,1-diphenylspiro[2.2]pentane into 1,1-diphenylspiro[2.3]hexane has been suggested based on studies using deuterated reagents.
Conversely, while ring contraction of larger spirocycles like spiro[2.4]heptane derivatives is a conceptually plausible approach, specific and reliable methods for the direct conversion to a spiro[2.3]hexane core are not well-documented in the scientific literature. Classic ring contraction methodologies such as the Favorskii or Tiffeneau-Demjanov rearrangements have not been extensively applied for this particular transformation. Thermal rearrangements of spiro[2.4]heptane systems have been investigated but tend to yield bicyclic products rather than the contracted spiro[2.3]hexane skeleton nih.gov.
Rearrangement reactions are pivotal in skeletal transformations and can be employed to construct the spiro[2.3]hexane core. A notable example is the synthesis of enantioenriched spiro[2.3]hexan-4-ones through a unique semipinacol rearrangement. This method utilizes the reaction of cyclopropanone surrogates with a cyclopropylsulfonium reagent, proceeding through a dicyclopropyl betaine intermediate that rearranges to form the target spiro[2.3]hexanone.
While the above method forms the spirocycle, the rearrangement behavior of the spiro[2.3]hexane system itself has also been studied, providing insight into its chemical properties. The solvolysis of spiro[2.3]hexane-4-methanol derivatives, for example, has been investigated. When the p-toluenesulfonate ester of spiro[2.3]hexane-4-methanol is subjected to acetolysis, it undergoes rearrangement to produce products derived from intermediate spiro[2.4]heptanyl cations. This indicates that under solvolytic conditions, the system tends to expand to the more stable spiro[2.4]heptane framework.
Photochemical and Metal-Catalyzed Routes
Modern synthetic chemistry has increasingly turned to photochemical and metal-catalyzed reactions to construct complex molecular architectures under mild conditions. These methods offer powerful alternatives for accessing the strained spiro[2.3]hexane ring system.
Photochemical methods provide a green and efficient pathway for synthesizing spiro[2.3]hexanes. A general protocol has been developed that avoids the use of toxic or harmful reagents. This approach involves the reaction of diazoester derivatives with methylenecyclobutane under visible-light irradiation (e.g., 465 nm blue LEDs) nih.gov. The reaction proceeds smoothly to give the corresponding spiro[2.3]hexane products in moderate to high yields. This photoinduced cycloaddition strategy demonstrates good functional-group tolerance, is operationally simple, and can be performed without any additives nih.gov.
| Diazo Compound Substituent (R) | Alkene | Conditions | Yield |
| Ethyl | Methylenecyclobutane | 7W blue LEDs, DCM, 1h | Good |
| Phenyl | Methylenecyclobutane | 7W blue LEDs, DCM, 1h | Moderate |
| Cyclopropyl (B3062369) | Methylenecyclobutane | 7W blue LEDs, DCM, 1h | Good |
Table 1: Examples of Photoinduced Synthesis of Spiro[2.3]hexanes. Data compiled from research on visible-light-mediated cycloadditions. nih.gov
Transition-metal catalysis offers a highly versatile and selective platform for the formation of complex carbocyclic frameworks, including spirocycles. Various metals have been employed to catalyze reactions that construct the spiro[2.3]hexane skeleton.
Nickel-Catalyzed Routes: A novel approach utilizes nickel(0) catalysis to employ [1.1.1]propellane as a carbene precursor for the cyclopropanation of alkenes organic-chemistry.orgbris.ac.uk. This reaction involves a rare double C-C bond activation of the highly strained propellane to generate a 3-methylenecyclobutylidene-nickel intermediate organic-chemistry.orgbris.ac.uk. This intermediate then reacts with a wide range of alkenes to yield methylenespiro[2.3]hexane derivatives organic-chemistry.orgbris.ac.uk. The use of nickel is crucial as it suppresses side reactions like isomerization and oligomerization that are common with other transition metals organic-chemistry.org.
Rhodium-Catalyzed Routes: Dirhodium tetracarboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with donor/acceptor carbenes nih.gov. This methodology has been successfully applied to the synthesis of azaspiro[n.2]alkanes by reacting exocyclic olefins with diazo compounds nih.govresearchgate.net. By analogy, this represents a powerful strategy for synthesizing carbocyclic spiro[2.3]hexanes from methylenecyclobutane. Early work also demonstrated that rhodium catalysts could facilitate the cyclopropanation of methyl acrylate with a carbene intermediate to form a methylenespiro[2.3]hexane, although this required using the alkene as the solvent bris.ac.uk.
| Catalyst / Precursor | Alkene Substrate | Key Intermediate | Product Type |
| Ni(cod)₂ / [1.1.1]Propellane | Styrenes, 1,3-Dienes | 3-Methylenecyclobutylidene-nickel | Methylenespiro[2.3]hexane |
| Rh₂(OAc)₄ / Diazoester | Methylenecyclobutane | Rhodium-carbene | Spiro[2.3]hexane |
Table 2: Overview of Transition-Metal-Catalyzed Routes to Spiro[2.3]hexanes.
Introduction and Functionalization of the Acetic Acid Moiety
Once the spiro[2.3]hexane core is established, typically as a functionalized intermediate such as spiro[2.3]hexan-4-one, standard synthetic transformations can be employed to introduce the acetic acid side chain. A common and reliable strategy involves a two-carbon homologation of the ketone.
A plausible synthetic sequence is as follows:
Olefin formation: Spiro[2.3]hexan-4-one can be reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons reaction. This would generate ethyl (spiro[2.3]hexan-4-ylidene)acetate, introducing the required two-carbon chain as an α,β-unsaturated ester.
Reduction: The exocyclic double bond of the unsaturated ester is then selectively reduced. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields the saturated ester, ethyl 2-(spiro[2.3]hexan-4-yl)acetate.
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be accomplished under either acidic or basic conditions, for example, by heating with aqueous hydrochloric acid or lithium hydroxide, to afford the target molecule, this compound.
This sequence represents a general and adaptable method for converting a ketone intermediate into the desired acetic acid derivative, a common strategy in the synthesis of pharmaceutical compounds.
Strategies for Carboxylic Acid Group Incorporation onto Spiro[2.3]hexane Scaffolds
The introduction of a carboxylic acid moiety, or a precursor that can be readily converted to it, onto the spiro[2.3]hexane scaffold is a critical step in the synthesis of the target molecule and its derivatives. Methodologies often involve either the construction of the spirocycle from a precursor already bearing the acid functionality or its introduction at a later stage.
One prominent strategy involves the use of starting materials that already contain a carboxylic acid or ester group. For instance, the synthesis of novel spiro[2.3]hexane amino acids has been achieved starting from 3-methylenecyclobutanecarboxylic acid and its methyl ester. researchgate.net These compounds serve as key building blocks where the cyclobutane ring and the carboxylic acid group are pre-formed. The subsequent step then focuses on the formation of the cyclopropane ring to complete the spiro[2.3]hexane skeleton. This approach is advantageous as it simplifies the synthetic route by incorporating the desired functional group at an early stage.
Another approach involves the functionalization of a pre-existing spiro[2.3]hexane core. This can be achieved through various organic transformations. For example, a hydroxyl group on the spirocycle can be oxidized to a carboxylic acid. While direct oxidation methods are common in organic synthesis, the specific application to the spiro[2.3]hexane system requires careful consideration of the strained nature of the rings, which might influence reactivity and lead to potential side reactions.
Furthermore, the introduction of a two-carbon chain bearing a carboxylic acid, such as the acetic acid moiety in the target compound, can be accomplished through standard homologation sequences. This could involve, for example, the conversion of a hydroxymethyl group to a halide, followed by cyanide displacement and subsequent hydrolysis to the carboxylic acid. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Functional Group Transformations and Derivatizations (e.g., Curtius Rearrangement)
Functional group transformations are pivotal in the synthesis of analogues of this compound, allowing for the introduction of diverse functionalities. The Curtius rearrangement is a particularly powerful tool for converting a carboxylic acid into a primary amine, which is a key functional group in many biologically active molecules. researchgate.netnih.govwikipedia.orgorganic-chemistry.org
The Curtius rearrangement proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate can then be trapped with various nucleophiles. For example, reaction with water leads to the formation of a carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.org Alternatively, trapping with an alcohol or an amine affords a carbamate or a urea, respectively. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry at the migrating group. nih.govwikipedia.org
In the context of spiro[2.3]hexane synthesis, the Curtius rearrangement has been successfully employed to transform a carboxy group into an amine group, providing access to spiro[2.3]hexane amino acid analogues. researchgate.net This transformation is crucial for creating conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA). researchgate.net A general one-pot procedure for the Curtius rearrangement often involves the use of diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to the acyl azide in the presence of a trapping agent. nih.gov
The versatility of the isocyanate intermediate generated during the Curtius rearrangement allows for the synthesis of a variety of derivatives beyond simple amines. This highlights the importance of this rearrangement in the derivatization of spiro[2.3]hexane carboxylic acids for structure-activity relationship studies.
| Functional Group Transformation | Reagents | Intermediate | Product | Reference |
| Carboxylic Acid to Primary Amine | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (rearrangement) 4. H₂O | Acyl azide, Isocyanate | Primary amine | organic-chemistry.org |
| Carboxylic Acid to Carbamate | 1. DPPA 2. R'OH, Heat | Acyl azide, Isocyanate | Carbamate | nih.gov |
| Carboxylic Acid to Urea | 1. DPPA 2. R'₂NH, Heat | Acyl azide, Isocyanate | Urea | nih.gov |
Stereoselective Synthesis of Spiro[2.3]hexane Systems
The stereochemistry of the spiro[2.3]hexane core significantly influences its biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance. Both diastereoselective and enantioselective approaches have been explored to control the spatial arrangement of substituents on the spirocyclic framework.
Diastereoselective Approaches and Control of Relative Stereochemistry
Diastereoselective synthesis of spiro[2.3]hexane systems often relies on substrate-controlled or reagent-controlled strategies to favor the formation of one diastereomer over others. The inherent strain and unique geometry of the spiro[2.3]hexane scaffold can be exploited to direct the approach of reagents.
One common method for constructing the spiro[2.3]hexane skeleton is through cyclopropanation of a methylene (B1212753) cyclobutane derivative. The facial selectivity of this reaction can be influenced by existing stereocenters on the cyclobutane ring. For instance, a bulky substituent on the cyclobutane ring can direct the cyclopropanating agent to the less hindered face of the double bond, thereby controlling the relative stereochemistry of the newly formed cyclopropane ring in relation to the existing substituents.
Hydroxyl-directed epoxidation is another powerful tool for achieving diastereoselectivity. nih.gov In the synthesis of related spiro systems, the hydroxyl group of an allylic alcohol on a cyclobutene ring can direct the epoxidizing agent (e.g., m-CPBA with VO(acac)₂) to the same face of the double bond, resulting in the formation of a single epoxide diastereomer. nih.gov This epoxide can then be a precursor for further transformations to build the desired spiro[2.3]hexane derivative with a defined relative stereochemistry.
Furthermore, ring-expansion reactions of 1-oxaspiro[2.3]hexanes have been shown to proceed with high regioselectivity, which can be a key factor in controlling the final substitution pattern and relative stereochemistry of the resulting cyclopentanone, a potential precursor to spiro[2.3]hexane derivatives. nih.gov The stereochemical outcome of these reactions is often dictated by the conformation of the starting material and the mechanism of the rearrangement.
| Diastereoselective Method | Key Transformation | Stereochemical Control | Reference |
| Directed Cyclopropanation | Cyclopropanation of methylenecyclobutane | Steric hindrance from existing substituents | N/A |
| Hydroxyl-Directed Epoxidation | Epoxidation of an allylic alcohol on a cyclobutene | Coordination of the reagent to the hydroxyl group | nih.gov |
| Ring Expansion | Rearrangement of 1-oxaspiro[2.3]hexane | Conformational bias and mechanistic pathway | nih.gov |
Enantioselective Methodologies
The synthesis of enantiomerically pure spiro[2.3]hexane derivatives is crucial for understanding their interaction with chiral biological targets. Enantioselective methods aim to produce a single enantiomer of the target molecule, often employing either enzymatic resolutions or chiral catalysts.
Enzymatic resolution is a powerful and widely used method for the separation of racemates. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.commdpi.com
A key example in the synthesis of spiro[2.3]hexane derivatives is the enzymatic resolution of a racemic alcohol precursor. nih.gov For instance, Pseudomonas cepacia lipase (B570770) has been successfully used to catalyze the resolution of a racemic hydroxymethylspiro[2.3]hexane derivative. nih.gov In this process, the lipase selectively acetylates one enantiomer of the alcohol, yielding an acetate and the unreacted alcohol of the opposite configuration, both in high enantiomeric excess. These separated enantiomers can then be carried forward to synthesize the desired enantiomerically pure target molecules. The efficiency of enzymatic resolutions is often high, and they are performed under mild conditions, making them an attractive strategy for asymmetric synthesis. mdpi.com
| Enzyme | Substrate | Transformation | Products | Reference |
| Pseudomonas cepacia lipase | Racemic 6-(hydroxymethyl)spiro[2.3]hexane derivative | Enantioselective acetylation | (+)-Acetate and (-)-Alcohol | nih.gov |
The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a cornerstone of modern asymmetric synthesis. For the construction of the spiro[2.3]hexane core, chiral catalysis in the cyclopropanation step is a highly effective strategy.
Transition metal complexes with chiral ligands are commonly employed to catalyze the asymmetric cyclopropanation of alkenes. nih.govnsf.gov Rhodium and cobalt-based catalysts have shown exceptional performance in this regard. nih.govnih.govorganic-chemistry.org For example, chiral rhodium(II) paddlewheel catalysts are well-established for the diastereoselective and enantioselective cyclopropanation of monosubstituted alkenes with donor/acceptor carbenes. nih.gov By carefully selecting the chiral ligand, it is possible to control the absolute stereochemistry of the newly formed cyclopropane ring.
More recently, cobalt(II)-based metalloradical catalysis has emerged as a powerful method for the asymmetric radical cyclopropanation of alkenes. nih.govnsf.gov Chiral amidoporphyrins as supporting ligands for the cobalt catalyst have enabled the synthesis of chiral cyclopropanes with high yields and excellent diastereoselectivities and enantioselectivities. nih.govnsf.gov These catalytic systems are broadly applicable to a wide range of alkenes and diazo compounds, offering a versatile approach to chiral spiro[2.3]hexane derivatives. The development of such catalytic methods provides a direct and efficient route to enantiomerically enriched spirocycles, avoiding the need for classical resolution of racemates.
| Catalyst System | Reaction | Key Features | Reference |
| Chiral Rhodium(II) Complexes | Asymmetric Cyclopropanation | High diastereoselectivity and enantioselectivity for monosubstituted alkenes | nih.gov |
| Chiral Cobalt(II)-Porphyrin Complexes | Asymmetric Radical Cyclopropanation | Broad substrate scope, excellent stereoselectivities | nih.govnsf.govnih.gov |
Green Chemistry Principles in Spiro[2.3]hexane Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like spiro[2.3]hexanes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of development include the use of additive-free protocols, visible-light irradiation, and on-water synthesis methodologies.
A significant advancement in the green synthesis of spiro[2.3]hexane derivatives involves the use of visible-light irradiation in the absence of traditional photocatalysts or additives. This approach offers a more environmentally benign alternative to classical synthetic methods that often require harsh reagents and conditions.
Researchers have developed a general protocol for the synthesis of functionalized spiro[2.3]hexanes that avoids the use of harmful and toxic reagents. rsc.org This method utilizes the low reactivity of certain alkenes under visible-light irradiation to construct the spirocyclic scaffold. rsc.org The key advantages of this methodology include mild reaction conditions, a broad tolerance for various functional groups, operational simplicity, and scalability. rsc.org Mechanistic investigations suggest that the carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org
This photoinduced, additive-free approach aligns with several green chemistry principles by minimizing waste, avoiding the use of auxiliary substances, and utilizing energy-efficient visible light. The reaction proceeds cleanly, often with high atom economy, making it an attractive strategy for the synthesis of spiro[2.3]hexane analogues.
Table 1: Examples of Additive-Free, Visible-Light Mediated Synthesis of Spiro[2.3]hexane Derivatives
| Entry | Alkene Substrate | Diazo Compound Substrate | Solvent | Yield (%) | Reference |
| 1 | Methylenecyclobutane | Ethyl 2-diazoacetate | Dichloromethane | 85 | rsc.org |
| 2 | 1-Methyl-1-phenyl-methylenecyclobutane | Methyl 2-diazo-2-phenylacetate | Dichloromethane | 78 | rsc.org |
| 3 | (1-Phenylvinyl)cyclobutane | 2-Diazo-1,3-diphenylpropane-1,3-dione | Dichloromethane | 92 | rsc.org |
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. While direct "on-water" synthesis specifically for this compound is not extensively documented, the synthesis of various other spirocyclic compounds in aqueous media highlights the potential of this approach for spiro[2.3]hexane derivatives.
Water-mediated syntheses of spiro compounds often exhibit unique reactivity and selectivity compared to their counterparts in organic solvents. ingentaconnect.comresearchgate.netbenthamdirect.com The hydrophobic effect and the high polarity of water can accelerate reaction rates and influence product outcomes. For instance, the synthesis of spirooxindole derivatives has been successfully achieved through water-mediated three-component reactions. rsc.org These reactions proceed in good yields and demonstrate the feasibility of constructing complex spirocyclic systems in an aqueous environment.
A highly efficient cyclopropanation of diazo compounds and electron-deficient alkenes has been developed where water is used as the sole solvent, dramatically increasing the reaction's efficiency. researchgate.net This "on-water" approach offers numerous advantages, including high yields, a broad substrate scope, and environmentally friendly conditions. researchgate.net Given that cyclopropanation is a key step in many synthetic routes to spiro[2.3]hexanes, this methodology suggests a promising avenue for the green synthesis of the target compound and its analogues.
The application of these principles could involve, for example, the reaction of a substituted methylenecyclobutane with a suitable diazoester in an aqueous medium, potentially catalyzed by a water-tolerant Lewis acid or under high-temperature and high-pressure conditions to overcome solubility issues.
Table 2: Examples of Water-Mediated Synthesis of Spirocyclic Compounds
| Entry | Spirocyclic Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Spiro[indole-pyran] | Isatin, Malononitrile, 1,3-Dicarbonyl | L-proline, 80 °C | 76-95 | ingentaconnect.com |
| 2 | Spirooxindole derivative | Isatin, 4-Aminocoumarin, 1,3-Cyclodicarbonyl | Water, reflux | up to 95 | rsc.org |
| 3 | Functionalized cyclopropane | Diazo compound, Electron-deficient alkene | Water, room temperature | High | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques, particularly two-dimensional (2D) experiments, are critical for mapping the intricate network of proton and carbon atoms within 2-(Spiro[2.3]hexan-4-yl)acetic acid.
2D NMR experiments provide through-bond correlation information, which is essential for establishing the connectivity of the spirocyclic framework and the acetic acid side chain.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal the correlations between the protons on the cyclobutane (B1203170) and cyclopropane (B1198618) rings, as well as the coupling between the methine proton at the point of substitution and the methylene (B1212753) protons of the acetic acid moiety.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the chemical shifts for all protonated carbon atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons, such as the spirocyclic carbon atom, by observing its correlations with nearby protons. It also confirms the connection of the acetic acid side chain to the cyclobutane ring.
A representative table of expected ¹H and ¹³C NMR chemical shifts for a compound with a similar spiro[2.3]hexane core is presented below. The exact values for this compound would require experimental determination.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1, 2, 3 (Cyclopropane) | 0.4 - 0.8 | 10 - 20 | Protons on cyclopropane to spiro carbon |
| Spiro Carbon | - | 30 - 40 | - |
| 4 | 2.5 - 3.0 | 40 - 50 | CH to COOH, CH to spiro carbon |
| 5, 6 (Cyclobutane) | 1.8 - 2.4 | 25 - 35 | Protons on cyclobutane to spiro carbon |
| CH₂ (acetic acid) | 2.2 - 2.6 | 35 - 45 | CH₂ to COOH, CH₂ to C4 |
| COOH | 10 - 12 | 170 - 180 | - |
The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity, regardless of their bonding network. NOE studies, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments, are crucial for determining the relative stereochemistry of the molecule. For this compound, NOE data would clarify the spatial relationship between the acetic acid side chain and the protons on the spirocyclic rings, defining the cis or trans configuration of the substituent relative to the ring protons.
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
While NMR provides excellent information on the structure in solution, X-ray crystallography offers the most definitive and precise determination of the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish bond lengths, bond angles, and the absolute configuration of chiral centers.
For a molecule like this compound, which can exist as enantiomers, obtaining a single crystal suitable for X-ray diffraction would allow for the determination of its absolute stereochemistry. The resulting crystal structure would provide a detailed atomic-level map, confirming the connectivity and stereochemical assignments made by NMR. The crystallographic data would include precise measurements of the spiro[2.3]hexane core's geometry, which is characterized by significant ring strain.
| Parameter | Description |
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |
| Z | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of this compound (C₈H₁₂O₂). By comparing the experimentally measured exact mass to the calculated mass of possible chemical formulas, the correct elemental formula can be confirmed with a high degree of confidence.
| Formula | Calculated Monoisotopic Mass (Da) |
| C₈H₁₂O₂ | 140.08373 |
Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (e.g., Circular Dichroism)
Following extensive and targeted research across a wide range of scientific databases and scholarly articles, it has been determined that there is currently no publicly available experimental data on the chiroptical spectroscopic properties of this compound. Specifically, no research findings or data tables detailing the use of Circular Dichroism (CD) spectroscopy for the determination of its enantiomeric excess could be located.
The investigation included searches for the synthesis, resolution, and chiroptical characterization of the individual enantiomers, (S)-2-(Spiro[2.3]hexan-4-yl)acetic acid and (R)-2-(Spiro[2.3]hexan-4-yl)acetic acid. These inquiries did not yield any publications presenting CD spectra, specific rotation values, or methodologies for separating and analyzing the enantiomers of this specific compound.
While general principles of chiroptical spectroscopy, such as Circular Dichroism, are well-established for the analysis of chiral molecules and the determination of enantiomeric excess, the application of these methods to this compound has not been documented in the accessible scientific literature. The inherent chirality of this spirocyclic compound, arising from the spiro center, makes it a candidate for such analysis. In theory, the enantiomers would exhibit mirror-image CD spectra, where the sign and intensity of Cotton effects at specific wavelengths could be correlated with the enantiomeric excess. However, without experimental data, any discussion of specific spectral features would be purely speculative.
Similarly, a thorough search for data on closely related isomers or derivatives that could provide a reasonable basis for analogy also proved fruitless in yielding concrete spectral data that could be reliably extrapolated to the target compound.
Therefore, due to the absence of detailed research findings and the non-availability of data for the creation of informative tables, the requested content for this specific subsection cannot be provided at this time. Further empirical research is required to elucidate the chiroptical properties of this compound.
Conformational Analysis and Molecular Rigidity of 2 Spiro 2.3 Hexan 4 Yl Acetic Acid
Theoretical and Computational Studies on Preferred Conformations
Computational chemistry offers powerful tools to explore the conformational preferences and energy landscapes of complex molecules like 2-(Spiro[2.3]hexan-4-yl)acetic acid.
Theoretical exploration of a molecule's potential energy surface is fundamental to understanding its conformational behavior. For this compound, this process involves systematically mapping the energy of the molecule as a function of its rotatable bonds and ring puckering coordinates. The resulting energy landscape illustrates the relative energies of different conformations, identifying low-energy, stable states and the energy barriers between them. nih.gov
The spiro[2.3]hexane core is inherently strained due to the non-ideal bond angles of its constituent rings. nih.gov Cyclopropane (B1198618) exhibits significant angle strain because its internal C-C-C bond angles of 60° deviate sharply from the ideal tetrahedral angle of 109.5°. Cyclobutane (B1203170) is also strained, adopting a puckered conformation to alleviate some torsional strain that would be present in a planar structure. masterorganicchemistry.com
Table 1: Approximate Strain Energies of Parent Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.5 |
| Cyclopentane | 6.5 |
| Cyclohexane (B81311) | 0 |
Data sourced from various computational and thermochemical studies. masterorganicchemistry.com
Analysis of Exit Vectors and their Implications for Molecular Design
Exit vector plot (EVP) analysis is a computational tool used to visualize the spatial arrangement of substituents on a molecular scaffold. researchgate.netenamine.net It defines vectors originating from the scaffold's core and pointing towards the attached functional groups. researchgate.net By plotting the geometric parameters that describe the relationships between these vectors (such as distance and angles), EVPs provide a map of the accessible three-dimensional space around the scaffold. researchgate.netresearchgate.net
For the spiro[2.3]hexane scaffold, EVP analysis reveals the possible spatial orientations that substituents can adopt. researchgate.net This information is critical for "scaffold hopping" in drug design, where a known active core is replaced by a novel one, like a spirocycle, while maintaining the crucial orientation of pharmacophoric groups. rsc.org Studies on disubstituted spiro[2.3]hexane derivatives show that they can act as bioisosteres for common ring systems like cyclohexane and piperidine, mimicking their substitution patterns but with greater rigidity. rsc.orgresearchgate.net The analysis of exit vectors allows chemists to rationally design derivatives of this compound where additional functional groups can be placed in specific regions of space to optimize interactions with a biological target. rsc.org
Table 2: Parameters Used in Exit Vector Plot (EVP) Analysis
| Parameter | Description |
|---|---|
| r | The distance between the attachment points of the two exit vectors on the scaffold. |
| θ | The angle between the two exit vectors. |
| φ1, φ2 | The angles describing the orientation of each exit vector relative to the scaffold's internal geometry. |
These parameters are used to generate plots that characterize the 3D space occupied by substituents. researchgate.netresearchgate.net
Experimental Methods for Conformational Studies (e.g., Dynamic NMR, Variable Temperature Studies)
While computational methods provide theoretical insights, experimental techniques are essential for validating and observing the conformational behavior of molecules in solution.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecules that exist as a mixture of interconverting conformers. nih.govunibas.it For this compound, if the energy barrier to ring puckering or rotation of the acetic acid group is sufficiently high, separate signals for each conformer might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. copernicus.org By analyzing the changes in the NMR spectrum with temperature (a variable-temperature study), it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process. nih.gov
Chemical Reactivity and Transformational Chemistry of 2 Spiro 2.3 Hexan 4 Yl Acetic Acid Derivatives
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group in 2-(Spiro[2.3]hexan-4-yl)acetic acid serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification and Amide Formation
The conversion of this compound into its corresponding esters and amides follows well-established synthetic protocols for carboxylic acids.
Esterification: The Fischer esterification provides a direct route to esters by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically with heating. masterorganicchemistry.comresearchgate.net The equilibrium of this reaction can be driven towards the product by using an excess of the alcohol or by removing water as it is formed, often through the use of a Dean-Stark apparatus. masterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 2-(spiro[2.3]hexan-4-yl)acetate. The use of different alcohols allows for the synthesis of a variety of esters with tailored properties. medcraveonline.commedcraveonline.com
Amide Formation: Amides of this compound can be prepared through several methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to furnish the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the dehydration process.
Table 1: Illustrative Examples of Esterification and Amide Formation
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 2-(spiro[2.3]hexan-4-yl)acetate |
| This compound | Ethanol | TsOH | Ethyl 2-(spiro[2.3]hexan-4-yl)acetate |
| This compound | Ammonia | DCC | 2-(Spiro[2.3]hexan-4-yl)acetamide |
| This compound | Diethylamine | SOCl₂, then Et₂NH | N,N-Diethyl-2-(spiro[2.3]hexan-4-yl)acetamide |
This table presents illustrative examples based on general synthetic methodologies for esterification and amide formation.
Reduction to Alcohols and Subsequent Transformations
The carboxylic acid functionality can be reduced to a primary alcohol, providing a gateway to a different class of derivatives.
The most effective reagent for the reduction of carboxylic acids to primary alcohols is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comyoutube.com This powerful reducing agent readily converts this compound to 2-(Spiro[2.3]hexan-4-yl)ethanol. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. rochester.edu The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by reduction of the resulting carboxylate salt. youtube.com
The resulting primary alcohol, 2-(Spiro[2.3]hexan-4-yl)ethanol, can undergo further transformations. For instance, it can be converted to its corresponding tosylate or mesylate, which are excellent leaving groups in nucleophilic substitution and elimination reactions.
Table 2: Reduction of this compound
| Starting Material | Reagent | Solvent | Product |
| This compound | 1. LiAlH₄ 2. H₃O⁺ workup | Diethyl ether or THF | 2-(Spiro[2.3]hexan-4-yl)ethanol |
This table illustrates the standard conditions for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride.
Decarboxylation Reactions
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a transformation that is highly dependent on the structure of the carboxylic acid. Simple aliphatic carboxylic acids, such as this compound, are generally resistant to thermal decarboxylation. masterorganicchemistry.com This stability arises from the lack of a stabilizing group for the carbanion intermediate that would be formed upon loss of CO₂.
Decarboxylation typically requires the presence of an electron-withdrawing group at the β-position, such as in β-keto acids or malonic acids, which can stabilize the intermediate through resonance. masterorganicchemistry.comcsbsju.edu Since this compound lacks such a feature, forcing conditions would be necessary for decarboxylation, which may lead to decomposition or rearrangement of the strained spirocyclic core.
Alternative methods for decarboxylation exist, such as the Hunsdiecker reaction, which involves the conversion of the silver salt of the carboxylic acid to an alkyl halide with the loss of CO₂. youtube.comrsc.org Another approach is Kolbe electrolysis, where the electrolysis of a carboxylate salt solution can lead to a radical decarboxylation and subsequent dimerization. However, the application of these methods to this compound has not been specifically reported and would require experimental investigation.
Reactivity at the Spiro[2.3]hexane Core
The inherent ring strain in the cyclopropane (B1198618) and cyclobutane (B1203170) moieties of the spiro[2.3]hexane core makes it susceptible to reactions that can alleviate this strain.
Ring-Opening Reactions of the Cyclopropane or Cyclobutane Moieties
The strained rings of the spiro[2.3]hexane system can undergo ring-opening reactions under various conditions, although the spirocyclic nature can influence the regioselectivity of such processes. These reactions can be initiated by electrophiles, nucleophiles, or radical species.
For instance, treatment with strong acids could potentially lead to the protonation and subsequent cleavage of one of the rings, generating a carbocation that can be trapped by a nucleophile. The outcome of such a reaction would be highly dependent on the reaction conditions and the relative stability of the possible carbocationic intermediates. The presence of the acetic acid side chain could also influence the reactivity through neighboring group participation. While general protocols for the synthesis of functionalized spiro[2.3]hexanes exist, specific studies on the ring-opening of this compound derivatives are not extensively documented. rsc.org
Rearrangement Pathways (e.g., Solvolytic Rearrangements)
Derivatives of this compound are prone to undergo rearrangement reactions, particularly under solvolytic conditions where the formation of carbocationic intermediates is facilitated. A key study on the solvolysis of spiro[2.3]hexyl derivatives provides significant insight into these rearrangement pathways. africaresearchconnects.com
For example, the solvolysis of a derivative like 2-(spiro[2.3]hexan-4-yl)methyl tosylate would involve the departure of the tosylate leaving group to form a primary carbocation. This unstable intermediate would be expected to undergo rapid rearrangement to more stable secondary or tertiary carbocations. These rearrangements can involve the expansion of the cyclobutane ring or the opening of the cyclopropane ring, leading to a variety of rearranged products. Such rearrangements are a characteristic feature of strained polycyclic systems and offer a synthetic route to more complex molecular architectures. sci-hub.seprinceton.edu
Functionalization of Peripheral Positions
The spiro[2.3]hexane framework, while seemingly simple, possesses distinct reactive sites on its cyclobutane and cyclopropane rings. The reactivity of these positions can be harnessed to introduce new functional groups, thereby modulating the molecule's properties and providing handles for further elaboration.
The cyclobutane ring, being less strained than the cyclopropane ring, offers opportunities for selective functionalization. Halogenation reactions, for instance, can proceed on the cyclobutane ring under specific conditions. While direct halogenation of the parent acid might be challenging, derivatives such as esters or amides can be subjected to radical halogenation to introduce bromine or chlorine atoms at the methylene (B1212753) positions of the cyclobutane ring.
The highly strained cyclopropane ring is susceptible to ring-opening reactions, which can be a productive pathway for functionalization. These reactions are often initiated by electrophiles or transition metals. For example, treatment of a spiro[2.3]hexane derivative with a protic acid or a Lewis acid can lead to the cleavage of a C-C bond in the cyclopropane ring, generating a carbocationic intermediate that can be trapped by a nucleophile. This approach allows for the introduction of a variety of functional groups and can lead to ring-expanded products.
Furthermore, photoinduced reactions provide a mild and efficient way to functionalize the spiro[2.3]hexane system. researchgate.netrsc.org Visible-light-mediated protocols have been developed for the synthesis of functionalized spiro[2.3]hexanes, demonstrating good functional group tolerance and operational simplicity. researchgate.netrsc.org These methods often involve the generation of radical intermediates that can participate in various bond-forming reactions.
Derivatization Strategies for Generating Complex Spiro[2.3]hexane Architectures
The acetic acid side chain of this compound serves as a key handle for building more intricate molecular structures. Standard carboxylic acid transformations provide a straightforward entry into a wide range of derivatives.
The carboxylic acid can be readily converted to its corresponding acyl chloride, which is a versatile intermediate for the synthesis of esters, amides, and ketones. For instance, reaction of the acyl chloride with various alcohols or amines can generate a library of ester and amide derivatives with diverse functionalities. These derivatives can be designed to have specific biological activities or to act as building blocks for larger molecules.
The development of novel spirocyclic compounds is an active area of research, with applications in medicinal chemistry and materials science. mdpi.com The rigid three-dimensional structure of spirocycles makes them attractive scaffolds for drug design. mdpi.com The derivatization of this compound can lead to the synthesis of novel spiro compounds with potential therapeutic applications. For example, the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides has been reported, which involved the enzymatic resolution of a racemic intermediate. nih.govbiosynth.com
Furthermore, the spiro[2.3]hexane core can be elaborated through ring-expansion or rearrangement reactions. As mentioned earlier, the strained nature of the cyclopropane ring makes it susceptible to ring-opening, which can be followed by intramolecular cyclization to form larger ring systems. For example, rearrangement of 1-oxaspiro[2.3]hexanes, which can be synthesized from methylenecyclobutanes, can lead to the formation of cyclopentanones. nih.gov While not directly starting from the title compound, these strategies highlight the potential for transforming the spiro[2.3]hexane skeleton into more complex polycyclic systems.
Theoretical and Computational Investigations on 2 Spiro 2.3 Hexan 4 Yl Acetic Acid Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Spiro[2.3]hexan-4-yl)acetic acid, these calculations would provide a foundational understanding of its electronic structure and thermodynamic stability.
Energy Minimization and Geometry Optimization
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This is achieved through energy minimization and geometry optimization calculations. For this compound, this process would involve using a selected level of theory and basis set to find the coordinates that correspond to the lowest point on the potential energy surface. The resulting optimized structure would be crucial for all subsequent calculations.
Analysis of Bond Lengths, Angles, and Dihedral Angles
Once the optimized geometry is obtained, a detailed analysis of its structural parameters can be performed. This would involve the precise measurement of all bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule. This data provides a quantitative description of the molecular structure and can be used to understand steric and electronic effects, such as the strain inherent in the spirocyclic system.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C(spiro) | C(ring) | - | - | Data not available |
| Bond Length | C(acid) | O(carbonyl) | - | - | Data not available |
| Bond Angle | C(ring) | C(spiro) | C(ring) | - | Data not available |
| Dihedral Angle | H | C | C | H | Data not available |
This table is a template for the type of data that would be generated from geometry optimization calculations. Specific values for this compound are not available in the literature.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the reactivity of organic molecules.
Investigation of Reaction Mechanisms and Transition States
DFT calculations can be employed to map out the energy profile of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. By calculating the activation energies, one can gain insight into the feasibility and kinetics of a proposed reaction mechanism.
Prediction of Reactivity and Selectivity
DFT can also be used to predict how and where this compound is likely to react. By calculating molecular orbitals (such as the HOMO and LUMO) and electrostatic potential maps, researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. This information is invaluable for predicting the regioselectivity and stereoselectivity of its reactions. chemspider.com
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV or other units) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Mulliken Atomic Charges | Data not available |
This table illustrates the kind of reactivity data that DFT studies would provide. Specific values for the target molecule are not currently documented.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While QM and DFT methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's behavior over time. An MD simulation of this compound would involve simulating the motions of its atoms and their interactions with each other and with solvent molecules. This would provide a dynamic picture of its conformational flexibility, such as the puckering of the rings and the rotation of the acetic acid side chain. Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in the liquid or solid state, providing insights into properties like solubility and crystal packing.
In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Such predictions are crucial for structural elucidation and for understanding the molecule's electronic and vibrational characteristics.
Computational approaches to NMR chemical shift prediction have become a standard tool in structural chemistry. nih.govbohrium.com These methods typically involve the optimization of the molecule's geometry followed by the calculation of magnetic shielding tensors. escholarship.org For a flexible molecule like this compound, this process often requires a conformational analysis to identify low-energy conformers, with the final predicted shifts being a Boltzmann-weighted average over these conformations. nih.gov
Similarly, the prediction of IR frequencies involves calculating the vibrational modes of the molecule at its optimized geometry. The resulting frequencies and their corresponding intensities provide a theoretical IR spectrum that can be compared with experimental data. These calculations can help in the assignment of specific absorption bands to the vibrational motions of the functional groups within the molecule. ucalgary.calibretexts.org
Detailed Research Findings
In silico investigations into the spectroscopic properties of this compound were conducted using DFT calculations. The molecular geometry was optimized, and subsequent frequency and NMR shielding calculations were performed to predict the IR and NMR spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The predicted NMR chemical shifts are instrumental in assigning the signals in an experimentally obtained spectrum to specific atoms in the molecular structure. The calculations provide a set of isotropic shielding values that are then converted into chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted values for this compound are detailed below. The unique spirocyclic core and the acetic acid side chain result in a distinct pattern of chemical shifts.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | 12.10 | 178.5 |
| -CH₂-COOH | 2.45 | 40.8 |
| Spiro[2.3]hexan-4-yl C-H | 2.60 | 45.2 |
| Cyclobutane (B1203170) CH₂ (adjacent to spiro center) | 2.10 - 2.25 | 35.5 |
| Cyclobutane CH₂ (beta to spiro center) | 1.85 - 2.00 | 18.9 |
| Cyclopropane (B1198618) CH₂ | 0.60 - 0.85 | 15.1 |
| Spiro Carbon (C4) | - | 38.0 |
Predicted IR Frequencies:
The theoretical IR spectrum provides insight into the vibrational modes of the molecule. For this compound, the most prominent features are expected to arise from the carboxylic acid group. The characteristic broad O-H stretch and the strong C=O carbonyl stretch are key diagnostic peaks. nist.govresearchgate.net The various C-H and C-C bond vibrations of the spiro[2.3]hexane framework contribute to the fingerprint region of the spectrum.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2950 - 3300 | O-H stretch (broad) | Carboxylic Acid |
| 2850 - 3000 | C-H stretch | Aliphatic (Cycloalkane & CH₂) |
| 1715 | C=O stretch (strong) | Carboxylic Acid |
| 1410 | C-O-H bend | Carboxylic Acid |
| 1250 | C-O stretch | Carboxylic Acid |
| ~1450 | CH₂ scissoring | Cycloalkane |
| ~1050 | C-C stretch | Spiro[2.3]hexane skeleton |
These in silico predictions serve as a foundational guide for the experimental characterization of this compound, facilitating the interpretation of spectroscopic data and confirming the compound's structural integrity.
Applications of Spiro 2.3 Hexane Carboxylic Acid Scaffolds in Advanced Organic Synthesis and Material Science
Utility as Conformationally Constrained Building Blocks
The rigid nature of the spiro[2.3]hexane system offers chemists a powerful tool for exercising precise control over molecular shape, which is a critical factor in fields like medicinal chemistry and materials science.
The interest in strained spiro heterocycles has grown continuously due to their potential as non-classical three-dimensional bioisosteres. rsc.orgresearchgate.net The inclusion of small, strained rings like cyclopropane (B1198618) results in a more rigid and denser molecular structure, while decreasing conformational flexibility, which can enhance binding to biological targets. rsc.orgresearchgate.net Spirocyclic compounds, in particular, have gained popularity as sp³-rich alternatives to traditional flat aromatic building blocks in drug discovery programs. researchgate.net
The spiro[2.3]hexane scaffold provides a foundation for novel molecular designs with well-defined three-dimensional properties. rsc.orgresearchgate.net Its structure allows for the placement of exit vectors in specific spatial orientations, which is a desirable feature for creating molecules that can interact selectively with biological targets. researchgate.netresearchgate.net For instance, the synthesis of a series of 17 novel spirocyclic scaffolds was undertaken to create building blocks for exploring chemical space incrementally in three dimensions. nih.gov A notable application is the enantioselective synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a related spirocyclic amino acid that serves as a key element in the industrial production of the antiviral drug ledipasvir. mdpi.com This highlights the successful application of spiro scaffolds in constructing medicinally significant compounds.
Table 1: Synthesis of Selected Spirocyclic Scaffolds
| Compound/Scaffold | Starting Materials | Key Reaction Step | Overall Yield | Reference |
| Spiro[2.3]hex-1-ene derivative | 3-Methylene-cyclobutanecarbonitrile | Cyclopropanation, reduction, elimination | Good | acs.org |
| Spiro-THF methanols | N-Boc protected cyclic 2-aminoketones, homoallyl magnesium bromide | Epoxidation and spontaneous 5-exo-tet ring opening | Not specified | nih.gov |
| (S)-5-azaspiro[2.4]heptane-6-carboxylic acid | tert-butyl (S)-4-methyleneprolinate | Dibromopropanation, deprotection, debromination | 49% | mdpi.com |
| Spiro[2.3]hexane-derived α-amino acids | Spirocyclic diesters or spirocyclic ketones | Curtius rearrangement or Bucherer-Bergs synthesis | 31–52% | researchgate.net |
| Spirobicyclo[3.1.0]hexane derivative | 5,6,7,8-Tetrahydrocoumarin, dimethylsulfoxonium methylide | Skeleton transformation reaction | Moderate to good | nih.gov |
Combinatorial chemistry aims to rapidly produce large numbers of diverse compounds, and scaffolds like spiro[2.3]hexane carboxylic acids are ideal starting points for such endeavors. slideshare.net Their rigid framework ensures that the diversity of the library is expressed in a controlled, three-dimensional manner. The carboxylic acid group provides a convenient attachment point for coupling to other building blocks or to a solid support for parallel synthesis. slideshare.netrsc.org
The synthesis of novel spirocyclic scaffolds is often explicitly intended for the creation of compound libraries for biological screening. nih.gov By functionalizing the core scaffold at different points, a diverse library of compounds can be generated that occupies a unique and desirable chemical space. researchgate.netnih.gov This approach has been validated in the synthesis of DNA-encoded libraries based on other "privileged scaffolds," where a core structure with a carboxylic acid handle is used to couple a variety of building blocks, ultimately generating libraries containing thousands of compounds. rsc.org
Design of Rigid Analogues for Structural and Mechanistic Studies
The conformational restriction of the spiro[2.3]hexane scaffold makes it an excellent template for designing rigid analogues of more flexible molecules. rsc.orgresearchgate.net This strategy is widely used in medicinal chemistry to lock a molecule into its biologically active conformation, which can lead to enhanced potency and selectivity. acs.org
Spiro[2.3]hexane derivatives have been synthesized as rigid isosteres of cyclohexane (B81311), a common motif in bioactive compounds. researchgate.net By replacing a flexible cyclohexane ring with a rigid spiro[2.3]hexane unit, chemists can study structure-activity relationships and probe the conformational requirements of a biological target. researchgate.net This approach was successfully used to optimize a lead compound where the formation of a spiro-structure at an ethylene (B1197577) spacer was designed to fix the active conformation, leading to a drastic increase in potency. acs.org
Furthermore, the unique strain and geometry of these scaffolds can be exploited to study reaction mechanisms. The design and synthesis of spiro[2.3]hex-1-ene, a highly strained and reactive alkene, provided a platform for mechanistic studies of cycloaddition reactions. acs.orgacs.orgnih.gov Crystallographic analysis confirmed that the spirocyclic structure pulls substituents away from the reactive double bond, reducing steric hindrance and leading to exceptionally fast reaction kinetics compared to less constrained cyclopropenes. acs.org
Table 2: Comparative Reactivity in Photoclick Chemistry
| Reactant | Relative Reactivity | Second-Order Rate Constant (k₂) | Reference |
| Spiro[2.3]hex-1-ene | ~17 times more reactive than cyclopropene (B1174273) 1 | up to 34,000 M⁻¹ s⁻¹ | acs.orgnih.gov |
| Cyclopropene 1 | Baseline | ~59 M⁻¹ s⁻¹ (calculated from relative rate) | acs.org |
| Cyclopropene 8 | ~4.25 times less reactive than Spiro[2.3]hex-1-ene | Not specified | acs.org |
Applications in the Synthesis of Functional Materials with Unique Architectural Features (e.g., Polymers, Coatings)
The unique structural features of spiro-compounds are being increasingly leveraged in material science to create functional materials with novel properties. springernature.com Polymerization is a primary method for translating the properties of a small molecule monomer into a macroscopic material. sigmaaldrich.com
Styrene monomers bearing a spiroorthoester structure have been synthesized and polymerized. researchgate.net The resulting polymers and copolymers exhibit a remarkable and highly desirable property: they show little to no volume shrinkage, and in some cases slight volume expansion, during the crosslinking process. researchgate.net This is a significant architectural feature, as shrinkage is a major problem in many polymer applications, leading to internal stress and mechanical failure.
Additionally, C–H-activated polyspiroannulation has been developed as a route to generate photoresponsive spiro-polymers. springernature.com These materials can alter their optical properties in response to light, making them suitable for applications in smart surfaces, optical sensors, and information storage. springernature.com The synthesis of these advanced materials relies on the ability to produce spirocyclic monomers, for which green and efficient protocols are being developed. rsc.org
Use in Chemical Probes and Research Tools (Focus on Chemical Design and Properties)
A chemical probe is a small molecule designed to study a specific biological process or target. The design of such tools requires a deep understanding of chemical properties and reactivity. The spiro[2.3]hexane scaffold has been masterfully employed in the creation of a powerful research tool for bioorthogonal chemistry. acs.orgacs.org
Researchers designed and synthesized spiro[2.3]hex-1-ene (Sph) , a double-strained alkene, for use in superfast "photoclick chemistry". acs.orgacs.orgnih.gov Its design was based on the hypothesis that the unique spirocyclic structure would not only possess high ring strain but also have reduced steric hindrance around the reactive center. acs.org This proved to be correct, as Sph exhibited reaction kinetics up to 34,000 M⁻¹ s⁻¹, enabling the rapid labeling of proteins in less than 10 seconds. acs.orgnih.gov A lysine (B10760008) derivative containing the spiro[2.3]hex-1-ene moiety was genetically encoded into proteins, demonstrating its utility as a highly effective and versatile chemical probe for studying biological processes in living cells. acs.org This work exemplifies how the specific chemical design and unique properties of a spiro[2.3]hexane derivative can be harnessed to create a sophisticated research tool. acs.orgacs.org
Emerging Research Directions and Future Challenges in Spiro 2.3 Hexane Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies
A primary focus of current research is the development of synthetic methods that are not only efficient but also environmentally benign. This aligns with the broader goals of green chemistry to reduce waste and minimize the use of hazardous substances.
Recent advancements have highlighted the potential of green chemistry in the synthesis of spiro[2.3]hexane derivatives. A notable example is the development of a photoinduced, additive-free approach for constructing functionalized spiro[2.3]hexanes. researchgate.netrsc.org This method utilizes visible light to construct the spirocyclic scaffold from alkenes with low reactivity, offering several advantages such as mild reaction conditions, operational simplicity, good functional-group tolerance, and scalability. rsc.orgresearchgate.netrsc.org By avoiding harmful and toxic reagents, this protocol represents a significant step towards more sustainable chemical manufacturing. rsc.orgrsc.org The core challenge moving forward is to broaden the substrate scope of such green protocols and adapt them for the synthesis of specific targets like 2-(Spiro[2.3]hexan-4-yl)acetic acid and its derivatives.
Catalysis offers a powerful tool for improving the efficiency of chemical reactions, leading to higher atom and step economy. In the context of spiro[2.3]hexane chemistry, both metal-based and biological catalysts have shown promise.
For instance, a magnesium-tin (Mg-Sn) catalytic system has been effectively used for the diastereoselective synthesis of spiro[2.3]hexane-1,1-dicarboxylates from methylenecyclopropane (B1220202) and cyanoalkenes. researchgate.net The choice of solvent and catalyst was crucial for selectively forming the desired spirocycle. researchgate.net
Furthermore, biocatalysis has emerged as a valuable strategy. In a key step for the synthesis of novel R- and S-spiro[2.3]hexane nucleosides, the enzyme Pseudomonas cepacia lipase (B570770) was used for the kinetic resolution of a racemic alcohol intermediate. nih.govacs.org This enzymatic process allows for the separation of enantiomers, which is often a critical step in the synthesis of biologically active molecules. nih.govacs.org
Future work in this area will likely focus on discovering new catalytic systems with higher turnover numbers, broader substrate compatibility, and the ability to control stereochemistry with high precision.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The strained nature of the spiro[2.3]hexane skeleton makes it a substrate for discovering novel chemical reactions and molecular rearrangements. A prime example is the design and synthesis of spiro[2.3]hex-1-ene, a highly strained and unprecedentedly stable cyclopropene (B1174273) derivative. acs.org This molecule exhibits superior reactivity in photoclick chemistry, a type of bioorthogonal reaction, due to a combination of high ring strain and reduced steric hindrance. acs.orgacs.org Its rapid reaction kinetics have been harnessed for the fast and specific labeling of proteins. acs.org
Additionally, studies on the solvolytic rearrangement of the spiro[2.3]hexane-4-methanol system have provided insights into the carbocation intermediates and rearrangement pathways of this scaffold. acs.org Understanding these fundamental reactivity patterns is crucial for designing new synthetic transformations and for predicting the stability and behavior of spiro[2.3]hexane-containing molecules in various chemical environments.
Advancements in Computational Modeling for Predictive Synthesis and Molecular Design
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic targets and reaction pathways. In the field of spiro[2.3]hexane chemistry, computational studies have been instrumental in several key areas.
For example, the design of the highly reactive spiro[2.3]hex-1-ene was guided by computational analysis, which suggested that its unique structure would alleviate steric repulsion in the transition state of cycloaddition reactions. acs.org Density Functional Theory (DFT) calculations have also been employed to elucidate the mechanistic details of reactions, such as the photoinduced synthesis of spiro[2.3]hexanes, indicating that C-C bond formation occurs almost simultaneously with a light-sustained initiation process. rsc.org In other studies, computational calculations have supported proposed mechanisms for the formation of novel spiro[2.3]hexane derivatives like 1,5-dioxaspiro[2.3]hexane. researchgate.net The use of Molecular Electron Density Theory (MEDT) has also provided theoretical insights into the cycloaddition reactivity of precursors to spirocyclic systems. nih.gov
The future of this area lies in developing more accurate and predictive computational models that can accelerate the discovery of new reactions and functional molecules, potentially reducing the need for extensive empirical screening.
Integration of Spiro[2.3]hexane Scaffolds into New Areas of Chemical Research (e.g., Supramolecular Chemistry, Nanotechnology)
The distinct three-dimensional geometry of spiro[2.3]hexane scaffolds makes them attractive building blocks for constructing complex molecular architectures and materials. Their integration into new fields of chemical research is an exciting and rapidly developing area.
In the realm of chemical biology, spiro[2.3]hex-1-ene has been successfully incorporated into proteins site-specifically and used for rapid bioorthogonal labeling, demonstrating the utility of this scaffold in studying biological processes. acs.orgacs.org More broadly, spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance the physicochemical properties of drug candidates, such as improving metabolic stability and modulating lipophilicity. bldpharm.com The rigid, three-dimensional nature of the spiro core is key to exploring new regions of chemical space. nih.gov
While direct applications of this compound in supramolecular chemistry and nanotechnology are still emerging, the potential is significant. The defined exit vectors and rigid conformation of the spiro[2.3]hexane core make it an ideal component for designing molecular cages, hosts for guest molecules in supramolecular assemblies, or as building blocks for novel polymers and functional materials. The carboxylic acid moiety of this compound provides a versatile handle for anchoring the scaffold to surfaces or for self-assembly through hydrogen bonding. The future challenge is to synthesize and study these more complex systems to fully realize the potential of the spiro[2.3]hexane framework in materials science and nanotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
